molecular formula C6H13N B1580570 2,2-Dimethylpyrrolidine CAS No. 35018-15-6

2,2-Dimethylpyrrolidine

Cat. No.: B1580570
CAS No.: 35018-15-6
M. Wt: 99.17 g/mol
InChI Key: PHODFIDDEBEGCS-UHFFFAOYSA-N
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Description

2,2-Dimethylpyrrolidine: is an organic compound with the molecular formula C6H13N . It is a derivative of pyrrolidine, characterized by the presence of two methyl groups attached to the second carbon atom of the pyrrolidine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Dimethylpyrrolidine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form various derivatives depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    N-Oxides: Formed through oxidation.

    N-Substituted Derivatives: Formed through substitution reactions.

Mechanism of Action

The mechanism by which 2,2-Dimethylpyrrolidine exerts its effects involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 2,2-Dimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

2,2-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHODFIDDEBEGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328878
Record name 2,2-dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35018-15-6
Record name 2,2-dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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